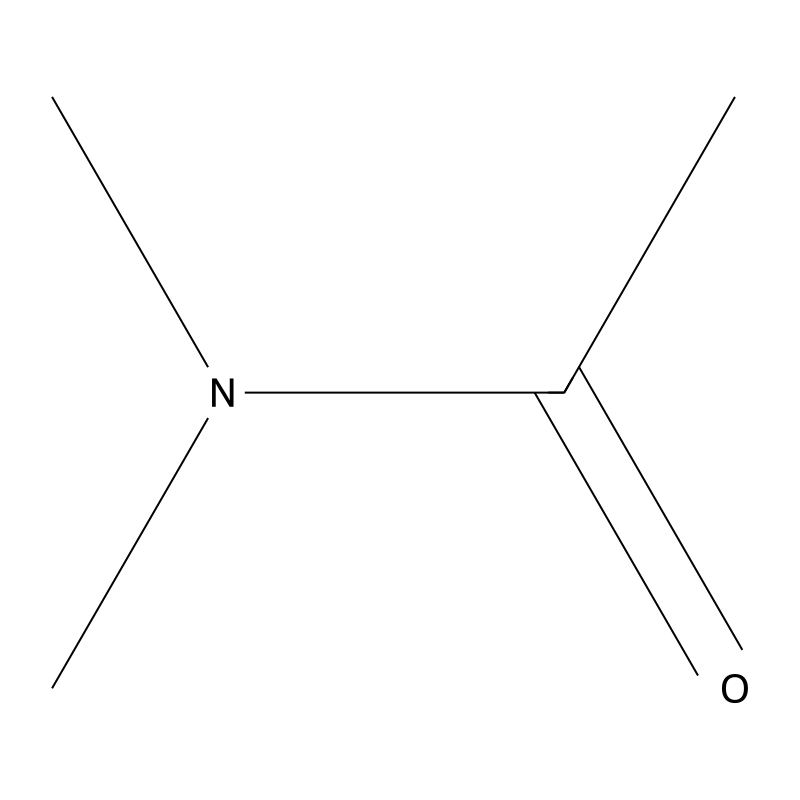

N,N-Dimethyl(~13~C_2_)acetamide

C4H9NO

CH3CON(CH3)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H9NO

CH3CON(CH3)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

11.48 M

SOL IN BENZENE

Soluble in alcohol, acetone, ether

Miscible with most org solvents

MISCIBLE WITH AROMATIC CMPD, ESTERS, KETONES, ETHERS

Miscible in water.

Solubility in water: miscible

Miscible

Canonical SMILES

N,N-Dimethyl-^13C_2-acetamide is a stable isotopically labeled compound derived from acetamide, where two carbon atoms are replaced with carbon-13 isotopes. This compound has the molecular formula and is characterized as a clear, colorless liquid with a faint ammonia-like odor. It is soluble in water and has a flash point of approximately 145°F (63°C) . The isotopic labeling allows for enhanced tracking in various chemical and biological studies, making it valuable in research contexts.

- Oxidation: This compound can be oxidized to yield acetic acid and nitrogen gas.

- Reduction: It can be reduced to form ethylamine using reducing agents like lithium aluminum hydride.

- Substitution: N,N-Dimethyl-^13C_2-acetamide can undergo nucleophilic substitution reactions, producing different amides depending on the reagents used .

The reactions typically involve common reagents such as potassium permanganate for oxidation and alkyl halides for substitution.

N,N-Dimethyl-^13C_2-acetamide exhibits biological activity by regulating the expression of certain proteins. Specifically, it negatively regulates the aliphatic amidase operon, which is linked to the Indole-3-Acetamide pathway. This action results in altered protein expression profiles within cells . The compound is utilized by some bacteria through deamidation, leading to an increase in medium alkalinity due to the breakdown of ammonium salts into ammonia .

The synthesis of N,N-Dimethyl-^13C_2-acetamide typically involves the dehydration of ammonium acetate, where the acetate is isotopically labeled with carbon-13. This reaction is carried out under controlled conditions to ensure the incorporation of the isotope. Industrial production follows similar routes but operates on a larger scale, utilizing isotopically labeled precursors .

N,N-Dimethyl-^13C_2-acetamide finds applications primarily in research settings. Its isotopic labeling allows scientists to track molecular transformations and study metabolic pathways with precision. It is particularly useful in studies involving enzymatic reactions and metabolic processes where understanding the fate of specific carbon atoms is crucial .

Interaction studies involving N,N-Dimethyl-^13C_2-acetamide focus on its biochemical properties and cellular effects. For instance, its utilization by bacteria leads to observable changes in medium color due to metabolic activity. The compound's interaction with enzymes such as acylamidase highlights its role in biochemical pathways related to nitrogen metabolism .

Several compounds share structural similarities with N,N-Dimethyl-^13C_2-acetamide:

| Compound Name | CAS Number | Characteristics |

|---|---|---|

| N,N-Dimethylacetamide | 127-19-5 | A widely used solvent; not isotopically labeled. |

| Acetamide-^13C_2,^15N | 600726-26-9 | Another isotopically labeled variant with both carbon-13 and nitrogen-15. |

| N,N-Dimethylformamide | 68-12-2 | Similar structure but contains a formyl group instead of an acetyl group. |

Uniqueness: N,N-Dimethyl-^13C_2-acetamide's uniqueness lies in its specific isotopic labeling, which provides detailed insights into metabolic and chemical processes that are not achievable with non-labeled compounds. This feature makes it invaluable for research applications requiring precise tracking of molecular transformations .

Physical Description

DryPowder; Liquid

OILY COLOURLESS LIQUID WITH PUNGENT ODOUR.

Colorless liquid with a weak, ammonia- or fish-like odor.

Color/Form

OILY

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

165.0 °C

163-165 °C

165 °C

329°F

Flash Point

70 °C (OPEN CUP)

63 °C c.c.

158°F (open cup)

(oc) 158°F

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 3.01

Density

0.9366 @ 25 °C/4 °C

Relative density (water = 1): 0.94

0.94

Odor

Weak, ammonia- or fish-like odo

Odor Threshold

Odor low: 163.8 mg/cu m; Odor high: 163.8 mg/cu m

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

-20.0 °C

-18.59 °C

-20 °C

-4°F

UNII

Therapeutic Uses

Vapor Pressure

2.00 mmHg

2 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 0.33

2 mmHg

Absorption Distribution and Excretion

N,N-dimethylacetamide is rapidly absorbed through biological membranes.

No correlation between personal airborne exposure and excretion of mono-methylacetamide in urine was detected during a full workshift (5 days). Most (n = 6) workers studied (n = 8) excreted about 13% of the calculated inhaled dose as metabolite in urine.

DMAC is readily absorbed in man after oral, dermal, or inhalation exposure. ... About 2% of a dose of dimethylacetamide is recovered in the urine as MMAC /N-methylacetamide/ after inhalation; 10% is recovered after inhalation plus skin exposure. Exposure to 10 ppm of DMAC results in complete excretion of MMAC with in 30 hr. Maximal concns of 45 & 100 ppm (mg/L) of MMAC in the urine are found in subjects exposed both by inhalation & skin. In workers continuously exposed to DMAC vapor (inhalation plus skin) & subjected to DMAC airborne levels of 6-22 ppm ..., about 13.5% of the estimated dose is excreted as MMAC in the urine. Some workers may excrete about 30% of a dose as MMAC.

For more Absorption, Distribution and Excretion (Complete) data for N,N-DIMETHYLACETAMIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

ANALYSIS OF HUMAN URINE AFTER OCCUPATIONAL EXPOSURE TO DIMETHYLACETAMIDE SHOWS N-METHYLACETAMINE. /FROM TABLE/

Gas chromatographic analysis of the urine of rats which had received dimethylacetamide by the subcutaneous route indicated the presence of N-methyl-acetamide and acetamide. Both metabolites were also found ... in incubation mixtures of dimethylacetamide with rat liver homogenate. N-Methylacetamide was detected in the urine of human volunteers who had inhaled dimethylacetamide or absorbed dimethylacetamide vapor through the skin. Measurement of the amount of the metabolite N-methylacetamide excreted by individuals exposed to dimethylacetamide vapors with or without face masks which allowed the inhalation of air free of dimethylacetamide indicated that more dimethylacetamide was absorbed through the lung than through the skin. ... Only 2-10% of the amount of dimethylacetamide inhaled was recovered in the urine in the form of N-methylacetamide. It has been suggested that the major urinary metabolite of the analogous dimethylformamide is N-(hydroxymethyl)-N-methylformamide and not N-methylformamide, since the carbinolamide decomposes on the gas chromatography column (to N-methylformamide) but is relatively stable in aqueous solution. In analogy, it would be logical to assume that the N-methylacetamide found in the urine after exposure to dimethylacetamide really arose from chemical breakdown of N-(hydroxymethyl)-N-methylacetamide during the analytical process.

N,N-dimethylacetamide is metabolized by demethylation first to monomethyl derivatives and then to the parent acetamide.

Wikipedia

Use Classification

Methods of Manufacturing

By reaction of acetic acid and dimethylamine.

Reaction of methyl acetate and dimethylamine; reaction of dimethylamine with the azotrope of methyl acetate and methanol.

Reaction of N,N-dimethylamine and acetic anhydride.

General Manufacturing Information

All other chemical product and preparation manufacturing

Machinery manufacturing

Organic fiber manufacturing

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Pharmaceutical and medicine manufacturing

Photographic film paper, plate, and chemical manufacturing

Plastic material and resin manufacturing

Services

Textiles, apparel, and leather manufacturing

Wholesale and retail trade

Acetamide, N,N-dimethyl-: ACTIVE

COMPOUNDS THAT HAVE BEEN SUGGESTED AS SOLVENTS OR SUSPENDING AGENTS IN TESTS OF DERMAL TOXICITY ... /INCLUDE/ DIMETHYLACETAMID.

TESTED AS DRUG VEHICLE & AS ANTITUMOR AGENT

SOLVENT FOR STABILIZATION OF PROSTAGLANDINS IN SOLUTION

Analytic Laboratory Methods

Storage Conditions

Interactions

DIMETHYLACETAMIDE LOWERED THE YIELDS AND/OR INCIDENCES OF TOTAL TUMORS, BENIGN PLAQUES, BENIGN HYPERKERATOTIC LESIONS AND ADVANCED TUMORS PROMOTED BY RETINYL ACETATE OR CROTON OIL AFTER INITIATION BY 7,12-DIMETHYLBENZ(A)ANTHRACENE.

SINGLE EXPT WITH 45 MG/KG RAT OF PYRIMETHAMINE ISETHIONATE IN 6% DIMETHYLACETAMIDE, 6% DIMETHYL SULFOXIDE OR 95% ETHANOL SHOWED THAT TERATOGENIC EFFECT WAS CUMULATIVE IN DIMETHYL SULFOXIDE OR ETHANOL BUT AFTER ADMIN IN DMA RESPONSE-DOSE RELATION FOLLOWED A PARABOLIC CURVE.

PCC4azal embryonal carcinoma tumors were grown in strain 129 mice by sc transplantation. When palpable, the tumors were treated with a combination of retinoic acid and dimethylacetamide. In vitro, this embryonal carcinoma cell line shows minimal spontaneous differentiation and is exquistely sensitive to retinoic acid and/or dimethylacetamide induction of differentiation. Ten daily 20 ul intratumor injections of a solution of 10 mg retinoic acid per ml of dimethylacetamide resulted in nearly complete induction of morphological differentiation mainly into neuropithelial and glandular derivatives. Control tumors showed minor spontaneous differentiation. Differentiation was associated with decreased tumor growth rate, decreased mitotic index, decreased extent of necrosis, and increased survival time of the hosts. In 4 of 18 cases, long-term survival of the hosts was effected by a complete differentiation of the malignant embryonal carcinoma tumors into benign teratomas. Retinoic acid: dimethylacetamide was also effective in inducing differentiation with the same dosage and schedule when admin systemically, ie, ip or sc.